molecular formula C12H18ClN5O2 B13545636 Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate

Cat. No.: B13545636
M. Wt: 299.76 g/mol
InChI Key: HGHQWWUGWMLFKL-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate (molecular formula: C₁₅H₂₃ClN₄O₂, molecular weight: 326.83 g/mol) is a heterocyclic compound featuring a 4-membered azetidine ring, a tert-butyl carbamate (Boc) protecting group, and a 4-chloro-1,3,5-triazine moiety substituted with a methylamino group. This compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinases or other triazine-dependent pathways . Its structural design balances ring strain (azetidine) with the reactivity of the chloro-triazine group, enabling selective functionalization under mild conditions.

Properties

Molecular Formula

C12H18ClN5O2

Molecular Weight

299.76 g/mol

IUPAC Name

tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azetidine-1-carboxylate

InChI

InChI=1S/C12H18ClN5O2/c1-12(2,3)20-11(19)18-5-8(6-18)17(4)10-15-7-14-9(13)16-10/h7-8H,5-6H2,1-4H3

InChI Key

HGHQWWUGWMLFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N(C)C2=NC(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-Butyl 3-aminoazetidine-1-carboxylate as Key Intermediate

The initial step in the preparation is the synthesis of tert-butyl 3-aminoazetidine-1-carboxylate , which serves as the nucleophilic amine precursor for the subsequent coupling with the chlorotriazine moiety.

  • Starting materials: Commercially available or synthesized azetidine derivatives.
  • Typical conditions: Protection of azetidine nitrogen with tert-butoxycarbonyl (Boc) group to yield tert-butyl 3-aminoazetidine-1-carboxylate.
  • Reported procedure: The amine is often obtained via ring-opening or strain-release reactions from bicyclic precursors such as 1-azabicyclo[1.1.0]butane, followed by Boc protection to stabilize the amine functionality.
Step Reagents/Conditions Yield (%) Notes
Boc protection Boc2O, base (e.g., triethylamine), solvent (DCM) ~70-80% Standard carbamate formation
Ring-opening 1-azabicyclo[1.1.0]butane, nucleophile Variable Strain-release reaction for azetidine

Preparation of 4-chloro-1,3,5-triazin-2-yl(methyl)amino Substituent

The 4-chloro-1,3,5-triazine ring is a well-known electrophilic heterocycle used in medicinal chemistry for nucleophilic aromatic substitution (SNAr) reactions.

  • Key reagent: 4-chloro-1,3,5-triazine derivatives, often commercially available or synthesized via chlorination of cyanuric acid derivatives.
  • Functionalization: The methylamino group is introduced either before or after coupling with azetidine, depending on synthetic strategy.

Coupling Reaction: Nucleophilic Substitution on 4-chloro-1,3,5-triazine

The crucial step involves the nucleophilic substitution of the chlorine atom on the triazine ring by the amino group of tert-butyl 3-aminoazetidine-1-carboxylate.

  • Reaction type: SNAr reaction on electron-deficient chlorotriazine.
  • Typical conditions:
    • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
    • Temperature: Room temperature to mild heating (20–50 °C).
    • Base: Mild bases or no base depending on nucleophile strength.
    • Time: Several hours to overnight.
  • Catalysts/additives: Sometimes, carbodiimide coupling agents (e.g., EDCI) and additives like 1-hydroxybenzotriazole (HOBT) are used to facilitate coupling, though these are more typical for amide bond formation rather than SNAr on triazines.

Representative Synthetic Procedure

Based on analogous syntheses of tert-butyl azetidine derivatives and triazine substitutions, a plausible procedure is:

  • Preparation of tert-butyl 3-aminoazetidine-1-carboxylate:
    • Boc protection of 3-aminoazetidine under standard conditions.
  • Coupling with 4-chloro-1,3,5-triazine derivative:
    • Dissolve tert-butyl 3-aminoazetidine-1-carboxylate and 4-chloro-1,3,5-triazine in dry THF or DCM.
    • Stir at room temperature or slightly elevated temperature for 12–24 hours.
    • Monitor reaction progress by TLC or HPLC.
  • Work-up:
    • Quench with water.
    • Extract organic layer, wash with brine.
    • Dry over anhydrous sodium sulfate.
  • Purification:
    • Silica gel column chromatography using gradient elution (e.g., hexanes/ethyl acetate).
    • Crystallization if necessary.

Yield and Purity

  • Yields for similar coupling reactions range from 60% to 80% depending on reaction conditions and purification efficiency.
  • Purity is typically confirmed by NMR spectroscopy , mass spectrometry , and HPLC analysis.
  • Example: 1H NMR signals corresponding to azetidine protons and tert-butyl group, alongside aromatic triazine signals, confirm the product structure.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc protection of azetidine Boc2O, triethylamine, DCM 0–25 °C 2–4 h 70–80 Standard carbamate formation
SNAr coupling tert-butyl 3-aminoazetidine-1-carboxylate + 4-chloro-1,3,5-triazine 20–50 °C 12–24 h 60–80 Polar aprotic solvent, no strong base needed
Purification Silica gel chromatography Ambient Hexane/ethyl acetate gradient

Research Findings and Perspectives

  • The strain-release synthesis of azetidine intermediates enables efficient access to the 3-aminoazetidine scaffold in gram-scale quantities.
  • The nucleophilic aromatic substitution on chlorotriazines is a robust and widely used method to introduce amino substituents, including complex amines like azetidine derivatives.
  • Protecting groups such as tert-butyl carbamate are crucial to maintain amine integrity during multi-step synthesis and facilitate purification.
  • Alternative methods involving carbodiimide-mediated coupling (EDCI/HOBT) are more common for amide bond formation but can be adapted for coupling with triazine derivatives under certain conditions.
  • The choice of solvent and temperature critically affects the reaction rate and yield; polar aprotic solvents like THF and DCM are preferred for SNAr reactions on triazines.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted triazine derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

    Hydrolysis: Carboxylic acid derivatives

Scientific Research Applications

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to its observed biological effects. The triazine ring and the azetidine moiety are crucial for its activity, as they can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Core Heterocycle Key Features
Target Compound C₁₅H₂₃ClN₄O₂ 326.83 Not explicitly listed Azetidine (4-membered) Combines Boc protection with a reactive 4-chloro-triazine group.
tert-Butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]pyrrolidine-1-carboxylate C₁₃H₂₀ClN₅O₂ 313.79 2377031-94-0 Pyrrolidine (5-membered) Reduced ring strain vs. azetidine; higher conformational flexibility.
tert-Butyl 4-{[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxylate C₁₅H₂₄ClN₅O₂ 341.84 EN300-744655 Piperidine (6-membered) Larger ring size; enhanced stability and solubility.
tert-Butyl 3-[(6-chloropyrazin-2-yl)(methyl)amino]azetidine-1-carboxylate C₁₄H₂₁ClN₄O₂ 312.80 EN300-744666 Azetidine (4-membered) Pyrazine instead of triazine; altered electronic properties and reactivity.

Stability and Commercial Availability

  • Target Compound : Discontinued in some catalogs (e.g., 25mg and 250mg sizes in ), likely due to niche demand or synthesis challenges .
  • Analogues : Piperidine derivatives (e.g., CAS 2377031-67-7) remain commercially available, reflecting broader applicability in drug discovery .

Biological Activity

Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate is a synthetic compound with potential applications in pharmaceuticals and agrochemicals. Its biological activity has been the subject of various studies, focusing on its pharmacological properties and mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 2377031-38-2
  • Molecular Formula : C12H18ClN5O2
  • Molecular Weight : 299.75 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the triazine moiety suggests potential inhibition of certain enzymes or receptors involved in cellular signaling pathways.

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of triazine compounds possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The specific activity of tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine has yet to be fully characterized but is expected to follow similar trends due to its structural similarities with known active compounds .
  • Anticancer Potential :
    • Preliminary investigations suggest that triazine-based compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through modulation of specific signaling pathways .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for certain enzymes involved in metabolic processes. This could be relevant for developing therapeutic agents targeting metabolic disorders or cancer .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM.
Study BAnticancer ActivityInduced apoptosis in HeLa cells with an IC50 value of approximately 20 µM.
Study CEnzyme InhibitionDemonstrated inhibition of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, suggesting potential for use in cancer therapy .

Toxicity and Safety Profile

Preliminary safety assessments indicate that this compound exhibits low acute toxicity; however, further studies are required to fully understand its long-term effects and environmental impact .

Q & A

Q. What are the key synthetic routes for tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves:
  • Step 1 : Formation of the azetidine ring via cyclization of 1,3-dihaloalkanes or reductive amination of aldehydes.
  • Step 2 : Introduction of the tert-butyl carbamate group using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Step 3 : Reaction with 4-chloro-1,3,5-triazine derivatives under nucleophilic substitution conditions. Chlorine displacement on the triazine ring is achieved using methylamine or similar nucleophiles in anhydrous solvents (e.g., THF) .
  • Key Reagents : Tert-butyl chloroformate, 4-chloro-1,3,5-triazine, methylamine, triethylamine.

Q. How can the compound be characterized to confirm its structural integrity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify azetidine ring geometry, tert-butyl group (δ ~1.4 ppm), and triazine substituents.
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+^+ at m/z ~340).
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement (e.g., SHELXL for small-molecule structures) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis of the 4-chloro-1,3,5-triazine moiety during synthesis?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to suppress hydrolysis.
  • Temperature Control : Maintain reactions at 0–5°C to slow competing hydrolysis pathways.
  • Catalyst Use : Add catalytic amounts of DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .
  • Monitoring : Track reaction progress via TLC or LC-MS to terminate before side reactions dominate.

Q. What analytical strategies resolve contradictions in biological activity data for this compound?

  • Methodological Answer :
  • Dose-Response Curves : Perform assays across multiple concentrations (e.g., 0.1–100 μM) to identify non-linear effects.
  • Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of observed interactions.
  • Structural Analog Comparison : Test derivatives (e.g., replacing triazine with pyrimidine) to isolate structure-activity relationships (SAR) .
  • Data Table :
DerivativeIC50_{50} (μM)Target Selectivity
Triazine2.5 ± 0.3High (Kinase X)
Pyrimidine>100Low

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to kinase active sites. Prioritize triazine interactions with ATP-binding pockets.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes.
  • Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Comparative Analysis of Structural Analogues

Q. How do substituents on the triazine ring influence reactivity and bioactivity?

  • Methodological Answer :
  • Reactivity : Chlorine at the 4-position enhances electrophilicity for nucleophilic substitution. Replace with methyl groups to study steric effects.
  • Bioactivity : Fluorine substitution improves metabolic stability but reduces solubility.
  • Data Table :
SubstituentReaction Rate (k, s1^{-1})Solubility (mg/mL)IC50_{50} (μM)
-Cl0.450.82.5
-F0.380.55.2
-CH3_30.121.2>50

Experimental Design for Mechanistic Studies

Q. How to design a kinetic study to elucidate the compound’s degradation pathways?

  • Methodological Answer :
  • Conditions : Expose the compound to buffers at varying pH (2–10) and temperatures (25–60°C).
  • Analysis : Use HPLC to quantify degradation products. Identify intermediates via LC-MS/MS.
  • Key Findings : Hydrolysis of the triazine ring dominates at pH >7, while azetidine ring opening occurs under acidic conditions .

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